The Physicochemical and Synthetic Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol
The Physicochemical and Synthetic Profiling of 1-(Pyridine-4-carbonyl)azetidin-3-ol
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
The integration of sp³-rich, conformationally restricted motifs is a cornerstone of modern lead optimization. 1-(Pyridine-4-carbonyl)azetidin-3-ol (CAS: 2227685-31-4) represents a highly specialized building block that bridges the gap between structural rigidity and aqueous solubility[1]. By fusing a hydrophilic azetidine ring with an isonicotinoyl (pyridine-4-carbonyl) moiety, this compound serves as an optimal polar spacer and a bioisosteric replacement for larger, more lipophilic saturated heterocycles like piperidine or morpholine[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in drug discovery.
Physicochemical Profiling & Data Presentation
Understanding the physicochemical parameters of 1-(Pyridine-4-carbonyl)azetidin-3-ol is critical for predicting its behavior in biological systems and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a larger drug candidate.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Causality / Impact in Drug Design |
| Molecular Formula | C9H10N2O2 | Establishes a low molecular weight footprint. |
| Molecular Weight | 178.19 g/mol | Highly optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300 Da). |
| cLogP (Estimated) | -0.6 to 0.2 | Highly hydrophilic; strategically used to lower the overall lipophilicity of hydrophobic lead scaffolds, thereby improving aqueous solubility and reducing non-specific binding[3]. |
| Topological Polar Surface Area | 52.5 Ų | Balanced TPSA allows for excellent membrane permeability while avoiding the excessive desolvation penalties associated with highly charged species. |
| H-Bond Donors / Acceptors | 1 / 3 | The hydroxyl group acts as a specific directional donor, while the pyridine nitrogen and carbonyl oxygen serve as potent acceptors, ideal for engaging kinase hinge regions or solvent channels[4]. |
Structural Dynamics & Pharmacophore Utility
The architectural logic of 1-(Pyridine-4-carbonyl)azetidin-3-ol is rooted in its ability to restrict conformational freedom while maximizing favorable electrostatic interactions. The azetidine ring acts as a "stretched" analogue of smaller rings, providing a unique exit vector for substituents that cannot be achieved with planar aromatics or highly flexible aliphatic chains[2].
Fig 1. Pharmacophore mapping and functional utility of the target molecule.
Synthetic Methodology & Causal Protocols
The synthesis of 1-(Pyridine-4-carbonyl)azetidin-3-ol relies on the robust amide coupling between isonicotinic acid and azetidin-3-ol hydrochloride. As a Senior Application Scientist, I mandate the use of a self-validating protocol to ensure high yield and purity, particularly given the high polarity of the product which complicates standard aqueous workups.
Fig 2. Synthetic workflow utilizing HATU-mediated amide coupling.
Protocol 1: Optimized Amide Coupling (Self-Validating Workflow)
Rationale: HATU is selected over traditional EDC/HOBt because the electron-deficient pyridine ring of isonicotinic acid reduces the nucleophilicity of the carboxylate. HATU provides rapid activation to the highly reactive 7-aza-HOBt ester, minimizing degradation.
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Activation: Dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
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Self-Validation Check: The solution will transition to a pale yellow/orange color within 5 minutes, confirming the formation of the active ester.
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Amine Liberation: In a separate vial, suspend azetidin-3-ol hydrochloride (1.1 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Causality: DIPEA is non-nucleophilic and sterically hindered, effectively liberating the free amine without competing for the activated ester.
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Coupling: Add the amine solution dropwise to the activated acid at 0°C, then allow it to warm to room temperature for 2 hours.
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Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The reaction is complete when the isonicotinic acid peak (M+H = 124) is fully consumed.
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Workup (Critical Step): Due to the extreme polarity of the product, standard aqueous extraction will result in severe yield loss. Evaporate the DMF under reduced pressure. Resuspend the crude residue in a minimal amount of saturated NaHCO₃ (pH ~8.5) to ensure the pyridine nitrogen remains unprotonated. Extract exhaustively with a highly polar organic mixture (e.g., Chloroform/Isopropanol 4:1).
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Purification: Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) rather than normal-phase silica, as the basic pyridine and hydroxyl group will cause severe peak tailing on bare silica.
Analytical Characterization Workflow
To verify the structural integrity of the synthesized building block, specific chromatographic conditions must be employed to counteract the basicity of the molecule.
Protocol 2: LC-MS and NMR Validation
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Causality: Using standard 0.1% Formic Acid mobile phases will protonate the pyridine nitrogen, causing the highly polar molecule to elute in the void volume.
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Method: Use a basic mobile phase (10 mM Ammonium Bicarbonate in Water, pH 9.0) paired with Acetonitrile on a C18 column. This keeps the molecule in its neutral state, ensuring proper retention and sharp peak shapes.
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Validation: Look for the primary [M+H]+ ion at m/z 179.2 and the sodium adduct [M+Na]+ at m/z 201.2.
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Nuclear Magnetic Resonance (NMR):
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Method: Dissolve the sample in DMSO-d6.
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Validation: The ¹H-NMR spectrum will display characteristic downfield doublets for the pyridine protons (approx. 8.7 ppm and 7.7 ppm). The azetidine protons will appear as a complex multiplet between 3.8 and 4.5 ppm, heavily influenced by the restricted rotation of the amide bond (rotamers may be visible at room temperature).
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Applications in Modern Drug Discovery
The structural components of 1-(Pyridine-4-carbonyl)azetidin-3-ol are heavily validated in contemporary medicinal chemistry:
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Antiviral Therapeutics: Azetidin-3-ol derivatives have been instrumental in the discovery of second-generation SARS-CoV-2 3CL protease inhibitors (e.g., S-892216). The incorporation of the azetidine ring with a tertiary alcohol significantly reduced lipophilicity while maintaining excellent metabolic stability and high antiviral activity[3].
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Kinase Inhibition: In the development of LATS1 and LATS2 kinase inhibitors for regenerative medicine, azetidine rings were utilized via scaffold hopping to remove entropic degrees of freedom. This conformational restriction improved the relative activity of the molecules while optimizing ADME properties[4].
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Anti-Infectives: The isonicotinoyl moiety is a privileged scaffold in anti-tubercular drug discovery. Derivatives of isonicotinoyl hydrazones exhibit potent activity against Mycobacterium tuberculosis by leveraging the pyridine ring to interact with specific mycobacterial targets[5]. 1-(Pyridine-4-carbonyl)azetidin-3-ol can serve as a novel vector to explore similar target space with improved solubility.
Sources
- 1. 2227685-31-4_CAS号:2227685-31-4_rac-2-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}acetic acid - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
